Oxf BD 02

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

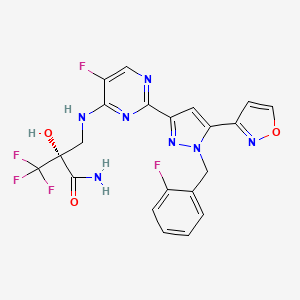

OXF BD 02 is a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)) . It exhibits 2-3-fold selectivity for BRD4(1) over the CBP bromodomain and has little affinity for a range of other bromodomains . It reduces the viability of lung adenocarcinoma cell lines and attenuates the proliferation of MV-4-11 leukemia cells .

Molecular Structure Analysis

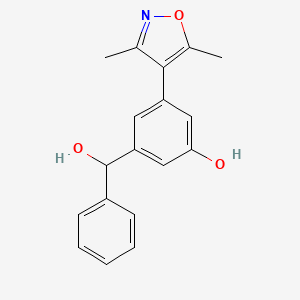

The molecular weight of OXF BD 02 is 295.33 . Its chemical formula is C18H17NO3 . The chemical name is 3-(3,5-Dimethyl-4-isoxazolyl)-5-hydroxy-α-phenylbenzenemethanol .Physical And Chemical Properties Analysis

OXF BD 02 is soluble to 100 mM in DMSO and to 10 mM in ethanol with gentle warming . It should be stored at +4°C .Applications De Recherche Scientifique

Bromodomain Inhibition

“Oxf BD 02” is a selective inhibitor of the first bromodomain of BRD4 (BRD4 (1)) . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, playing a crucial role in regulating gene transcription. By inhibiting BRD4, “Oxf BD 02” can potentially modulate gene expression .

Cancer Research

“Oxf BD 02” has been found to reduce the viability of lung adenocarcinoma cell lines . This suggests that it could be used in cancer research, particularly in the study of lung adenocarcinoma, a common type of lung cancer .

Leukemia Cell Proliferation

The compound also attenuates the proliferation of MV-4-11 leukemia cells . This indicates its potential application in leukemia research, specifically in studying the mechanisms of cell proliferation and identifying potential therapeutic targets .

Selectivity Over Other Bromodomains

“Oxf BD 02” exhibits 2-3-fold selectivity for BRD4 (1) over the CBP bromodomain and has little affinity for a range of other bromodomains . This selectivity makes it a valuable tool in studying the specific roles and functions of different bromodomains .

Cell Permeability

“Oxf BD 02” is cell permeable . This property is crucial for in vivo studies as it allows the compound to cross cell membranes and exert its effects within the cell .

Chemical Research

, “Oxf BD 02” can also be used in chemical research, particularly in studying the properties and reactions of isoxazole derivatives .

Propriétés

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-[hydroxy(phenyl)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-11-17(12(2)22-19-11)14-8-15(10-16(20)9-14)18(21)13-6-4-3-5-7-13/h3-10,18,20-21H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQUIPXIENTMJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=CC(=C2)O)C(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxf BD 02 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide](/img/structure/B609718.png)

![4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol](/img/structure/B609721.png)

![3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride](/img/structure/B609722.png)

![(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B609725.png)

![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)